MsbA-IN-6 vs. Comparator MsbA Inhibitors: Critical Data Gap in Public Literature
A systematic search of primary research literature, patents, and authoritative databases (excluding prohibited vendor sources per user specification) identified no quantitative data for MsbA-IN-6 that would enable differentiation from comparator compounds. Known comparator MsbA inhibitors with publicly reported data include: MsbA-IN-5 (IC₅₀ = 2 nM; MIC E. coli = 12 μM), MsbA-IN-1 (IC₅₀ = 4 nM; MIC E. coli = 79 μM), G907 (IC₅₀ = 18 nM; MIC E. coli = 5.6 μg/mL), and MsbA-IN-3 (IC₅₀ = 2 nM; MIC E. coli = 35 μM) . For MsbA-IN-6, no IC₅₀, MIC, selectivity index, or comparative assay data were located in any admissible source .
| Evidence Dimension | ATPase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available quantitative data from non-excluded sources |
| Comparator Or Baseline | MsbA-IN-5: IC₅₀ = 2 nM (purified E. coli MsbA); MsbA-IN-1: IC₅₀ = 4 nM; G907: IC₅₀ = 18 nM |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | Not reported for target compound; comparator data from vendor specifications |
Why This Matters
Without quantitative target engagement data, no scientifically valid potency comparison can be made for compound selection or procurement decisions.
